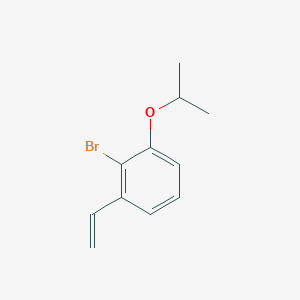
2-Bromo-1-ethoxy-3-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-ethoxy-3-vinylbenzene is an organic compound that belongs to the class of substituted benzenes It features a bromine atom, an ethoxy group, and a vinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-3-vinylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-ethoxy-3-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles under basic conditions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like chlorine, iodine, or nitro groups in the presence of catalysts such as aluminum chloride.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of palladium on carbon.
Major Products Formed
Electrophilic Substitution: Products include 2-chloro-1-ethoxy-3-vinylbenzene, 2-iodo-1-ethoxy-3-vinylbenzene, etc.
Nucleophilic Substitution: Products include 2-bromo-1-hydroxy-3-vinylbenzene, 2-bromo-1-alkoxy-3-vinylbenzene, etc.
Oxidation: Products include 2-bromo-1-ethoxy-3-formylbenzene, 2-bromo-1-ethoxy-3-carboxybenzene.
Reduction: Products include 2-bromo-1-ethoxy-3-ethylbenzene.
Applications De Recherche Scientifique
2-Bromo-1-ethoxy-3-vinylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of polymers and advanced materials due to its vinyl group, which can undergo polymerization reactions.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways involving substituted benzenes.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-ethoxy-3-vinylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards electrophilic attack, leading to the formation of a benzenonium intermediate. In nucleophilic substitution, the ethoxy group can be displaced by nucleophiles, forming a transition state that leads to the substitution product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-1-methoxy-3-vinylbenzene
- 2-Bromo-1-ethoxy-4-vinylbenzene
- 2-Chloro-1-ethoxy-3-vinylbenzene
Uniqueness
2-Bromo-1-ethoxy-3-vinylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both an ethoxy group and a vinyl group on the benzene ring provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
IUPAC Name |
2-bromo-1-ethenyl-3-ethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-3-8-6-5-7-9(10(8)11)12-4-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNPXZREJIYLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1Br)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-4'- (methylsulfonyl) - [1, 1'-biphenyl] -4-carboxylic acid](/img/structure/B8149385.png)
![3-Bromo-3'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149389.png)
![3-Bromo-3'-chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149399.png)
![3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149403.png)
![3-Bromo-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149409.png)
![3-Bromo-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149417.png)
![3-Bromo-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8149422.png)
![O-[2-(4-bromo-2-chlorophenoxy)ethyl]hydroxylamine](/img/structure/B8149425.png)





